[2-(4-Methylphenyl)-2-oxoethyl] 4-methylbenzoate
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Overview
Description
[2-(4-Methylphenyl)-2-oxoethyl] 4-methylbenzoate: is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a benzoate ester functional group, which is derived from benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylphenyl)-2-oxoethyl] 4-methylbenzoate typically involves the esterification reaction between 4-methylbenzoic acid and 2-(4-methylphenyl)-2-oxoethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-Methylphenyl)-2-oxoethyl] 4-methylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methylbenzoic acid or 2-(4-methylphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4-methylphenyl)-2-hydroxyethyl 4-methylbenzoate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Chemistry:
Organic Synthesis: [2-(4-Methylphenyl)-2-oxoethyl] 4-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Biological Studies: It is used in studies to understand the interactions between esters and biological molecules.
Industry:
Materials Science: The compound is explored for its potential use in the development of new materials, such as polymers and coatings.
Agriculture: It may be used in the formulation of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of [2-(4-Methylphenyl)-2-oxoethyl] 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
- [2-(4-Methoxyphenyl)-2-oxoethyl] 4-methylbenzoate
- [2-(4-Chlorophenyl)-2-oxoethyl] 4-methylbenzoate
- [2-(4-Methylphenyl)-2-oxoethyl] 4-chlorobenzoate
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, chloro) can significantly alter the chemical and physical properties of the compounds.
- Reactivity: The reactivity of these compounds can vary depending on the nature of the substituents, affecting their behavior in chemical reactions.
- Applications: While all these compounds may have similar applications in organic synthesis and pharmaceuticals, their specific uses can differ based on their unique properties.
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-3-7-14(8-4-12)16(18)11-20-17(19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POINHXWFROVDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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